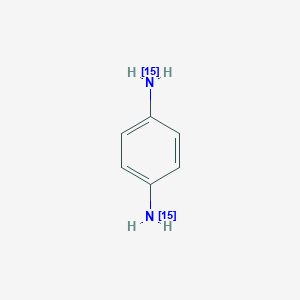

1,4-Phenylenediamine-15N2

Overview

Description

1,4-Phenylenediamine-15N2, also known as 1,4-Benzenediamine-15N2 or 1,4-Diamino-15N2-benzene, is a compound with the linear formula C6H4(15NH2)2 . It has a molecular weight of 110.13 .

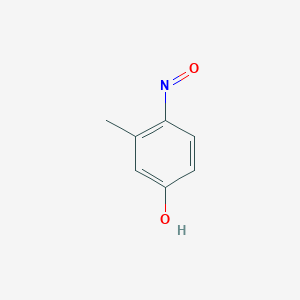

Molecular Structure Analysis

The molecular structure of 1,4-Phenylenediamine-15N2 is represented by the SMILES string [15NH2]c1ccc([15NH2])cc1 . This indicates that the compound consists of a benzene ring with two nitrogen-15 labeled amino groups attached at the 1 and 4 positions .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Phenylenediamine-15N2 are not available, it’s known that phenylenediamine compounds can participate in oxidative chemical reactions . For instance, they are used in hair dyes, where they undergo oxidation and coupling reactions .Physical And Chemical Properties Analysis

1,4-Phenylenediamine-15N2 is a solid compound with a boiling point of 267 °C (lit.) .Scientific Research Applications

Electrochemical Sensing and Quantification

1,4-Phenylenediamine: is utilized in electrochemical sensors for the detection and quantification of various substances due to its redox properties. It serves as a mediator in electron transfer processes, enhancing the sensitivity and specificity of electrochemical assays .

Hair Dye Industry

As a key component in hair dyes, 1,4-Phenylenediamine contributes to the permanent coloring of hair through oxidative chemical reactions. It acts as a precursor agent, reacting with coupling agents to produce the desired color .

Textile Manufacturing

In the textile industry, 1,4-Phenylenediamine is used as an intermediate in the synthesis of azo dyes. These dyes are known for their vivid colors and are used to dye fabrics .

Polymer Synthesis

This compound plays a crucial role in the production of conductive and non-conductive polymers. Through chemical or electrochemical polymerization, it contributes to the material properties of polymers, such as conductivity and structural integrity .

Biomedical Research

1,4-Phenylenediamine: derivatives are explored for their antioxidant properties. Research suggests potential applications in enhancing the therapeutic capabilities of stem cells in diseases like diabetes, where oxidative stress is a significant concern .

Pesticide Formulation

The compound is also found in certain pesticide formulations. Its role in pesticides is to act as a stabilizer or an active ingredient that contributes to the effectiveness of the pesticide against various pests .

Environmental Monitoring

Due to its reactivity and specificity, 1,4-Phenylenediamine can be used in environmental monitoring equipment. It helps in the detection of pollutants and other hazardous substances in the environment .

Research and Development

1,4-Phenylenediamine-15N2: , with its isotopically labeled nitrogen atoms, is particularly valuable in research and development. It’s used in tracing experiments and mechanistic studies in chemistry and environmental sciences .

Safety and Hazards

Mechanism of Action

Target of Action

1,4-Phenylenediamine-15N2 is a derivative of 1,4-phenylenediamine, an aromatic amine that is widely used in the production of polymers and other industrial materials Given its use in hair dyes, it likely interacts with melanin, the natural pigment in hair .

Mode of Action

In the context of hair dyes, it is known to penetrate the hair shaft and react with melanin to produce a permanent color change .

Pharmacokinetics

Given its use in hair dyes, it can be inferred that it has good absorption properties, as it is able to penetrate the hair shaft .

Result of Action

The primary result of the action of 1,4-Phenylenediamine-15N2 is a change in hair color. It reacts with melanin in the hair to produce a wide range of shades from black to brown .

Action Environment

The action, efficacy, and stability of 1,4-Phenylenediamine-15N2 can be influenced by various environmental factors. For instance, the pH of the solution it is in can affect its reactivity. Additionally, the presence of other compounds in a hair dye formulation can also impact its effectiveness .

properties

IUPAC Name |

benzene-1,4-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583889 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Phenylenediamine-15N2 | |

CAS RN |

119516-82-4 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)